molecular formula C26H20ClFN4O2S B2564881 2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 958615-24-2

2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2564881
CAS No.: 958615-24-2
M. Wt: 506.98
InChI Key: GKXHAVVYFFFNCJ-UHFFFAOYSA-N
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Description

2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes a quinazoline core fused with an imidazole ring, and various functional groups such as a chlorophenyl, sulfanyl, and fluorophenyl moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the imidazole ring through cyclization reactions. Key steps include:

    Formation of the Quinazoline Core: This is achieved through the condensation of anthranilic acid derivatives with formamide or formic acid.

    Cyclization: The imidazole ring is introduced via cyclization reactions involving appropriate precursors such as glyoxal or its derivatives.

    Functional Group Introduction: The chlorophenyl, sulfanyl, and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using reagents like chlorobenzyl chloride, thiols, and fluorobenzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using

Properties

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2S/c27-18-5-3-4-17(12-18)15-35-26-31-21-7-2-1-6-20(21)24-30-22(25(34)32(24)26)13-23(33)29-14-16-8-10-19(28)11-9-16/h1-12,22H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXHAVVYFFFNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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